molecular formula C15H10N6O2 B13901030 4-cyano-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide

4-cyano-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide

Cat. No.: B13901030
M. Wt: 306.28 g/mol
InChI Key: QXGVZMLLRROQCG-UHFFFAOYSA-N
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Description

4-cyano-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide is a heterocyclic compound that contains a pyrazole and pyrimidine moiety These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized pyrazole derivatives, while reduction could produce amine-substituted compounds .

Scientific Research Applications

4-cyano-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its diverse biological activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-cyano-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it might inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyrimidine derivatives, such as:

Uniqueness

What sets 4-cyano-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide apart is its unique combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C15H10N6O2

Molecular Weight

306.28 g/mol

IUPAC Name

4-cyano-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide

InChI

InChI=1S/C15H10N6O2/c16-8-10-2-4-11(5-3-10)13(22)19-12-9-17-15(20-14(12)23)21-7-1-6-18-21/h1-7,9H,(H,19,22)(H,17,20,23)

InChI Key

QXGVZMLLRROQCG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)C#N

Origin of Product

United States

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